Cas no 404827-76-5 (1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)-)
1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)-
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- Inchi: 1S/C8H5F4N3/c9-5-4(8(10,11)12)2-1-3-6(5)14-15-7(3)13/h1-2H,(H3,13,14,15)
- InChI Key: MMLZKHBDRZQEBF-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(F)(F)F)=C2F)C(N)=N1
1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9498322-1.0g |
7-fluoro-6-(trifluoromethyl)-1H-indazol-3-amine |
404827-76-5 | 95% | 1.0g |
$0.0 | 2023-01-10 |
1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)-
Research Briefing on 1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)- (CAS: 404827-76-5): Recent Advances and Applications
1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)- (CAS: 404827-76-5) is a fluorinated indazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate or active pharmaceutical ingredient (API). Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This briefing synthesizes the latest research findings, highlighting the compound's structural properties, synthetic routes, and biological activities.
The compound's unique structure, featuring a trifluoromethyl group and a fluorine atom on the indazole core, confers enhanced metabolic stability and binding affinity to target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for designing selective kinase inhibitors, with promising activity against cancer-related kinases such as EGFR and VEGFR. The study also reported improved pharmacokinetic profiles compared to non-fluorinated analogs, underscoring the importance of fluorination in drug design.
In addition to its role in oncology, recent patent filings (e.g., WO2023056321A1) have disclosed its incorporation into novel anti-inflammatory agents. The trifluoromethyl group was found to modulate the compound's interaction with COX-2 and other inflammatory mediators, suggesting potential applications in treating chronic inflammatory diseases. Computational docking studies further supported these findings, revealing favorable binding modes in enzyme active sites.
Synthetic methodologies for 404827-76-5 have also advanced. A 2024 Organic Process Research & Development article detailed a scalable, high-yield route using palladium-catalyzed cross-coupling reactions, addressing previous challenges in regioselective functionalization. This development is critical for industrial-scale production, as demand for the compound grows in preclinical and clinical research.
Despite these advancements, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to explore derivatives with modified substitution patterns, as highlighted in a recent ACS Medicinal Chemistry Letters perspective. The integration of machine learning for structure-activity relationship (SAR) analysis is expected to accelerate this optimization process.
In conclusion, 1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)- represents a versatile and pharmacologically relevant scaffold. Its continued study holds promise for addressing unmet medical needs in oncology, inflammation, and beyond. Future directions include in vivo validation of newly derived analogs and the exploration of combination therapies leveraging its unique physicochemical properties.
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